molecular formula C8H10O3 B1278160 4-(2-Hydroxyethoxy)phenol CAS No. 13427-53-7

4-(2-Hydroxyethoxy)phenol

Cat. No. B1278160
CAS RN: 13427-53-7
M. Wt: 154.16 g/mol
InChI Key: DPKWXRUINJHOOB-UHFFFAOYSA-N
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Description

4-(2-Hydroxyethoxy)phenol is a phenolic compound that is structurally related to various other phenolic compounds studied for their potential applications in different fields, including food chemistry, pharmaceuticals, and materials science. The compound is characterized by the presence of a hydroxyethoxy group attached to a phenol moiety, which can participate in various chemical reactions and form adducts with other molecules.

Synthesis Analysis

The synthesis of related phenolic compounds often involves multistep reactions starting from simple precursors such as hydroxybenzaldehyde or methoxyphenol. For instance, 4-(2-chloroethoxy)phenol, a compound structurally similar to 4-(2-Hydroxyethoxy)phenol, can be synthesized from 4-hydroxybenzaldehyde using chloroalkanes as reagents, yielding over 70% of the desired product . Another related compound, 4-(4'-cyano-2'-fluorophenoxy)phenol, is synthesized using 4-hydroxyanisole and 3,4-difluorobenzonitrile, followed by deoxygenation to achieve a total yield of 64% . These methods demonstrate the feasibility of synthesizing phenolic compounds with various substituents through efficient synthetic routes.

Molecular Structure Analysis

The molecular structure of phenolic compounds can be analyzed using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry. For example, carbonyl-phenol adducts formed from the reaction of phenolics with hydroxyalkenals have been characterized by one- and two-dimensional NMR and mass spectrometry, revealing structures such as dihydrobenzofuranols, chromane-2,7-diols, and 2H-chromen-7-ols . Similarly, the structure of alkylaminophenol compounds has been analyzed using FTIR, UV-Vis spectrometry, and computational spectral studies, providing insights into their electronic and structural properties .

Chemical Reactions Analysis

Phenolic compounds can undergo various chemical reactions, including etherification, reduction, diazotization, and hydrolysis, to form new compounds with different properties . The reactivity of the hydroxyethoxy group in 4-(2-Hydroxyethoxy)phenol suggests that it could participate in similar reactions, potentially leading to the formation of novel derivatives with applications in different domains.

Physical and Chemical Properties Analysis

The physical and chemical properties of phenolic compounds are influenced by their molecular structure. For instance, the presence of hydroxymethyl groups and various para substituents in derivatives of 2,6-bis(hydroxymethyl)phenol results in the formation of hydrogen-bonded networks and potential weak inter-sheet pi-pi interactions . The electronic structure, molecular electrostatic potential, and non-linear optical properties of phenolic compounds can be characterized using computational methods, providing valuable information about their behavior in different environments .

Scientific Research Applications

Bioactivity and Pharmacological Properties

  • p-Coumaric acid and its conjugates display a range of biological activities including antioxidant, anti-cancer, antimicrobial, antivirus, anti-inflammatory, antiplatelet aggregation, anxiolytic, antipyretic, analgesic, and anti-arthritis effects, and also exhibit mitigatory effects against diabetes, obesity, hyperlipaemia, and gout. These effects are notably enhanced upon conjugation with compounds like p-coumaric acid, which is structurally related to 4-(2-Hydroxyethoxy)phenol (Pei et al., 2016).

Chemical Synthesis and Industrial Applications

  • The synthesis of 4-(2,4-Dichlorophenoxy) phenol , a pharmaceutical intermediate, is achieved through a series of reactions starting from 2,4-dichlorophenol, showcasing the chemical versatility and industrial relevance of phenolic compounds (Quan, 2005).

Bioremediation and Environmental Applications

  • Laccase from Fusarium incarnatum in a reverse micelles system effectively degrades Bisphenol A, a phenolic environmental pollutant. This demonstrates the potential use of phenolic compound derivatives in bioremediation processes (Chhaya & Gupte, 2013).

Medical Research and Therapeutic Applications

  • Phenolic compounds from Gastrodia elata , including 4-hydroxy-3-methoxybenzaldehyde, have been studied for their anti-asthmatic activity, indicating the potential therapeutic applications of phenolic compounds in respiratory conditions (Jang, Lee, & Kim, 2010).

Safety And Hazards

“4-(2-Hydroxyethoxy)phenol” is associated with certain hazards. It causes serious eye irritation (H319). Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

4-(2-hydroxyethoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c9-5-6-11-8-3-1-7(10)2-4-8/h1-4,9-10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPKWXRUINJHOOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1O)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00431431
Record name 4-(2-hydroxyethoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00431431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Hydroxyethoxy)phenol

CAS RN

13427-53-7
Record name 4-(2-hydroxyethoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00431431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-hydroxyethoxy)phenol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 4-hydroxyphenoxyacetic acid (4.9 g, 29 mmol) (Aldrich) in anhydrous tetrahydrofuran (30 mL) at 0° C. was added borane tetrahydrofuran (1 M, 90 mL, 90 mmol) dropwise. The reaction mixture was then stirred at room temperature for 2 h. The mixture was concentrated and residue was partitioned between ethyl acetate and water. Organic layer was separated, washed with brine, dried over MgSO4, and concentrated to give title compound as a yellow oil (4.2 g, 94%)
Quantity
4.9 g
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reactant
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90 mL
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30 mL
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solvent
Reaction Step One
Yield
94%

Synthesis routes and methods II

Procedure details

To a mixture of 2.50 g 2-(4-(1-methylethenyl)phenoxy)ethanol, 10 ml methanol, and 1.1 equivalents 50% aqueous H2O2 were added 0.1 equivalent 98% H2SO4. The reaction mixture warmed itself to reflux which subsided in a few minutes. After addition of 0.2 equivalent Na2SO3, methanol was removed under reduced pressure. The residue was taken up in ether, dried over Na2SO4 and NaHCO3, and filtered. Removal of solvent left 4-(2-(hydroxyethoxy)phenol in quantitative yield.
Name
2-(4-(1-methylethenyl)phenoxy)ethanol
Quantity
2.5 g
Type
reactant
Reaction Step One
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
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0 (± 1) mol
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
AC Meister, M Lang, M Nieger, S Bräse - … Section E: Structure …, 2013 - scripts.iucr.org
The asymmetric unit of the title compound, C8H10O3, contains four molecules, which differ in the orientation of the hydroxyethyl group [O—C—C—O torsion angles = −168.89 (17), 72.9 …
Number of citations: 15 scripts.iucr.org
AC Yap, KG Chan, YM Choo - Sains Malaysiana, 2016 - journalarticle.ukm.my
Burkholderia cenocepacia and Serratia marcescens are Gram-negative proteobacteria commonly found in the natural environment and are also opportunistic pathogens that caused a …
Number of citations: 5 journalarticle.ukm.my
AK Kinage, SP Gupte, RK Chaturvedi… - Catalysis …, 2008 - Elsevier
Hydroxyalkoxylation of phenols by cyclic carbonates catalyzed by alkali loaded large pore zeolites has been reported. The study shows that KL type zeolite was recyclable and selective …
Number of citations: 30 www.sciencedirect.com
TW Son, HS Son, WK Kim, DW Lee, KI Kim… - Fibers and …, 2000 - Springer
In the polycondensation reaction of polyethyleneterephthalate(PET), Sb 2 O 3 can react effectively as a catalyst, if physically transformed. Sb 2 O 3 powder is transformed into liquid …
Number of citations: 1 link.springer.com
G Donadio, C Sarcinelli, E Pizzo, E Notomista… - PLoS …, 2015 - journals.plos.org
Monocyclic phenols and catechols are important antioxidant compounds for the food and pharmaceutic industries; their production through biotransformation of low-added value starting …
Number of citations: 13 journals.plos.org
PA Riley, CJ Cooksey, CI Johnson, EJ Land… - European journal of …, 1997 - Elsevier
A set of 26 substituted phenols, 10 of which were synthesised in our laboratories, were tested for their rate of oxidation by mushroom tyrosinase in vitro as determined by oximetry and …
Number of citations: 71 www.sciencedirect.com
GD Diana, UJ Salvador, ES Zalay… - Journal of Medicinal …, 1977 - ACS Publications
A series of aryloxy alkyl diketones II was synthesized and screened in vitro for antiviral activity. The effect of various substituents on the phenyl ring, as well as the length of the alkyl …
Number of citations: 68 pubs.acs.org
L Mehta, T Naved, P Grover, M Bhardwaj… - … of Pharmaceutical and …, 2021 - Elsevier
Forced degradation/stress degradation studies of ibrutinib drug were done in hydrolytic (acidic, alkaline and neutral), thermal, photolytic and oxidative degradation conditions in different …
Number of citations: 21 www.sciencedirect.com
E Carrasco, P Gomez-Gutierrez, PM Campos… - European journal of …, 2021 - Elsevier
Interleukin-1β is a central mediator of innate immune responses and inflammation. It plays a key role in a wide variety of pathologies, ranging from autoinflammatory diseases to …
Number of citations: 5 www.sciencedirect.com
H Xi, S Ju, Z Chen, X Sun - Chemistry letters, 2010 - journal.csj.jp
A novel terminal thioacetate-substitued alkoxy piperazine was successfully synthesized from 4-(benzyloxy)phenol after six-step reaction and employed as the surface-active material in …
Number of citations: 4 www.journal.csj.jp

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